(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine
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Overview
Description
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and an imine group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine typically involves the reaction of 2-propanone oxime with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate oxirane ring, which is then coupled with the imine group to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced imine groups.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and imines.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and as a crosslinking agent in polymer chemistry
Mechanism of Action
The mechanism of action of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The imine group can participate in various condensation reactions, forming stable products. These interactions contribute to the compound’s versatility in chemical synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone, O-(2-oxiranylmethyl)oxime
- 3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde
- 4-3,4,5-Tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid
Uniqueness
(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is unique due to its combination of an oxirane ring and an imine group, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
N-(oxiran-2-ylmethoxy)propan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)7-9-4-6-3-8-6/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNFHWIOCHUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1CO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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